molecular formula C19H19N5O B2946823 ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinolin-2-yl)methanone CAS No. 2108989-08-6

((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinolin-2-yl)methanone

Cat. No. B2946823
CAS RN: 2108989-08-6
M. Wt: 333.395
InChI Key: HHQGJGBDMVTUML-UHFFFAOYSA-N
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Description

((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinolin-2-yl)methanone is a useful research compound. Its molecular formula is C19H19N5O and its molecular weight is 333.395. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of similar compounds involves complex chemical reactions, as seen in studies like the synthesis of Cinchonidinyl-Based Acrylic and Methacrylic Homopolymers. These polymers are synthesized using cinchonidine with acryloylchloride and methacryloyl chloride. They have been characterized by various spectroscopic techniques and tested for thermal stability and antibacterial activity (Kumar, Mageswari, Nithya, & Subramanian, 2017).

Antimicrobial Activity

Compounds with structural similarities have been synthesized and evaluated for antimicrobial activity. For instance, substituted 1,2,3-triazoles have been synthesized and tested for their effectiveness against bacteria and fungi, indicating the potential of such compounds in developing antimicrobial agents (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).

Muscarinic Activities

Research into quinuclidin-3-yltriazole and -tetrazole derivatives has shown the potential for such compounds to act as muscarinic ligands, which can be significant in neurological and pharmacological studies (Wadsworth, Jenkins, Orlek, Cassidy, Clark, Brown, Riley, Graves, Hawkins, & Naylor, 1992).

Anticancer and Antimicrobial Properties

Novel 7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues based on the imidazoquinoline framework have been developed and shown promising antibacterial and anticancer activities. These analogues have been evaluated against various bacterial strains and cancer cell lines, demonstrating their potential in therapeutic applications (Kayarmar, Nagaraja, Bhat, Naik, Rajesh, Shetty, & Arulmoli, 2014).

Antibacterial Agents

The synthesis of quinolone antibacterials, including bicyclic analogues of the C7-piperazine, has been researched. These compounds display significant antibacterial activity against a variety of Gram-negative and Gram-positive organisms (Kiely, Hutt, Culbertson, Bucsh, Worth, Lesheski, Gogliotti, Sesnie, Solomon, & Mich, 1991).

Anti-Tubercular and Antifungal Agents

The synthesis of quinolin-3-yl-methyl-1,2,3-triazolyl-1,2,4-triazol-3(4H)-ones has shown potential as anti-tubercular and antifungal agents. These compounds have been synthesized using click chemistry and evaluated for their biological activity, indicating their relevance in the development of new therapeutic agents (Nesaragi, Kamble, Bayannavar, Shaikh, Hoolageri, Kodasi, Joshi, & Kumbar, 2021).

Cytotoxicity Studies

Research into trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl) methanones has revealed insights into the cytotoxic effects of these compounds, which can inform their potential use in pharmaceuticals (Bonacorso, Nogara, da Silva, Rosa, Wiethan, Zanatta, Martins, & Rocha, 2016).

properties

IUPAC Name

quinolin-2-yl-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c25-19(18-8-5-13-3-1-2-4-17(13)22-18)23-14-6-7-15(23)12-16(11-14)24-20-9-10-21-24/h1-5,8-10,14-16H,6-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQGJGBDMVTUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=NC4=CC=CC=C4C=C3)N5N=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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